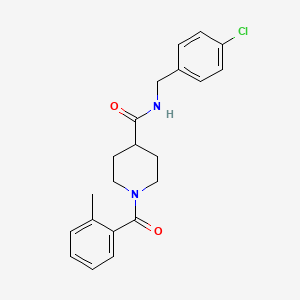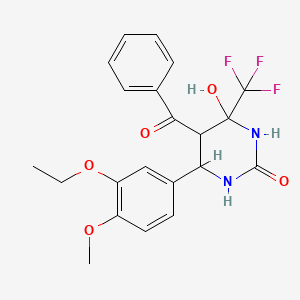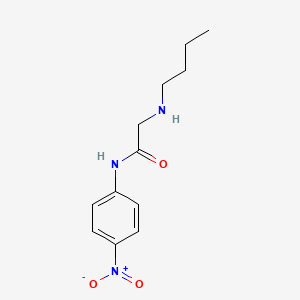![molecular formula C21H16FN3OS2 B3995194 2-{[5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-METHYLTHIOPHEN-2-YL)ETHAN-1-ONE](/img/structure/B3995194.png)
2-{[5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-METHYLTHIOPHEN-2-YL)ETHAN-1-ONE
Overview
Description
2-{[5-(3-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one is a complex organic compound that features a triazole ring, a fluorophenyl group, and a thiophene moiety
Preparation Methods
The synthesis of 2-{[5-(3-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-{[5-(3-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylthiophen-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The antioxidant activity could be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and fluorophenyl-containing molecules. For example:
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone .
- 2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide . These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS2/c1-14-10-11-19(28-14)18(26)13-27-21-24-23-20(15-6-5-7-16(22)12-15)25(21)17-8-3-2-4-9-17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMDXYHTVAHJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B3995115.png)

![N~1~-[2-(2,3-dichlorophenoxy)ethyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide](/img/structure/B3995120.png)
![4,7,7-trimethyl-N-1-naphthyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3995121.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B3995146.png)

amino]-N-(4-fluorophenyl)butanamide](/img/structure/B3995162.png)
![ethyl 4-[(5-bromo-2,3,4-trimethylbenzoyl)amino]benzoate](/img/structure/B3995169.png)
![N,N-diethyl-11-(4-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaen-17-amine](/img/structure/B3995180.png)
![2-({2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3995183.png)
![({4-(3-chlorophenyl)-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3995185.png)
![2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3995189.png)
![4-chloro-N-[2,4-dimethyl-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B3995203.png)
